Pyrazole, methylenebis(4-nitro-

Description

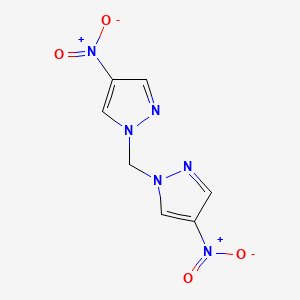

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N6O4/c14-12(15)6-1-8-10(3-6)5-11-4-7(2-9-11)13(16)17/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKYKRGSXDRYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CN2C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80235398 | |

| Record name | Pyrazole, methylenebis(4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86111-62-8 | |

| Record name | Pyrazole, methylenebis(4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086111628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC373758 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazole, methylenebis(4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80235398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-1-[(4-nitropyrazol-1-yl)methyl]pyrazole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VT4JE4UN6G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Spectroscopic and Structural Elucidation of Methylenebis 4 Nitro Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic molecules in solution. Through the analysis of nuclear spin transitions in a magnetic field, NMR provides profound insights into the connectivity and chemical environment of atoms within a molecule.

High-Resolution 1H, 13C, and 15N NMR Analysis for Structural Confirmation

High-resolution ¹H, ¹³C, and ¹⁵N NMR spectroscopy are indispensable for the unambiguous structural confirmation of Methylenebis(4-nitro-pyrazole).

The ¹H NMR spectrum provides information about the different types of protons and their neighboring atoms. For Methylenebis(4-nitro-pyrazole), the spectrum would be expected to show distinct signals for the methylene (B1212753) bridge protons and the protons on the pyrazole (B372694) rings. The chemical shifts of the pyrazole protons are influenced by the electron-withdrawing nitro groups, typically shifting them downfield.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. nih.gov Each unique carbon atom in Methylenebis(4-nitro-pyrazole), including those in the pyrazole rings and the methylene bridge, would produce a distinct signal. The positions of these signals are indicative of their chemical environment. For instance, the carbon atoms attached to the nitro groups would be significantly deshielded.

¹⁵N NMR spectroscopy , although less common due to the lower natural abundance and sensitivity of the ¹⁵N isotope, offers direct information about the nitrogen atoms within the pyrazole rings and the nitro groups. This technique is crucial for confirming the connectivity of the nitrogen-containing heterocycle and the nitro substituents. nih.gov

A comprehensive analysis combining these one-dimensional NMR techniques, often supplemented with two-dimensional experiments like COSY, HSQC, and HMBC, allows for the definitive assignment of all proton, carbon, and nitrogen resonances, thereby confirming the molecular structure of Methylenebis(4-nitro-pyrazole). nih.gov

| Nucleus | Expected Chemical Shift Range (ppm) | Key Structural Information |

| ¹H | 6.0 - 9.0 (pyrazole protons), 5.0 - 6.0 (methylene protons) | Confirms the presence and connectivity of pyrazole and methylene protons. |

| ¹³C | 110 - 150 (pyrazole carbons), 50 - 70 (methylene carbon) | Reveals the carbon skeleton and the influence of nitro groups. nih.gov |

| ¹⁵N | -50 to -150 (pyrazole nitrogens), -10 to 10 (nitro group nitrogens) | Provides direct evidence of the nitrogen environments. |

Elucidation of Stereochemical Features and Tautomerism through Multinuclear NMR

While Methylenebis(4-nitro-pyrazole) does not possess chiral centers, and therefore traditional stereoisomerism is not a factor, multinuclear NMR can be employed to study dynamic processes such as restricted rotation or potential tautomerism. The symmetry of the molecule, with two identical 4-nitropyrazole moieties linked by a methylene group, simplifies the NMR spectra under conditions of free rotation.

However, variable-temperature NMR studies could reveal information about the rotational barrier around the C-N bonds connecting the methylene bridge to the pyrazole rings. At lower temperatures, the rotation might become slow enough on the NMR timescale to result in the observation of distinct signals for otherwise equivalent nuclei.

Furthermore, although the 1H-pyrazole tautomer is generally the most stable, multinuclear NMR could be used to investigate the possibility of other tautomeric forms in solution, which might be present in equilibrium. Changes in chemical shifts and coupling constants with solvent or temperature could indicate the presence of such dynamic equilibria.

Mass Spectrometry (MS) for Molecular Architecture and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For Methylenebis(4-nitro-pyrazole), high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular formula, C₇H₆N₆O₄. nih.gov

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate the molecular ion [M]⁺ or a protonated molecule [M+H]⁺. Subsequent tandem mass spectrometry (MS/MS) experiments involve the isolation and fragmentation of this precursor ion to generate a characteristic fragmentation pattern.

The fragmentation of Methylenebis(4-nitro-pyrazole) would likely proceed through several key pathways:

Loss of a nitro group (-NO₂): This is a common fragmentation pathway for nitroaromatic compounds.

Cleavage of the methylene bridge: This would result in the formation of a 4-nitropyrazole radical cation or a related fragment.

Rearrangements: The pyrazole ring itself may undergo rearrangement and fragmentation, leading to the loss of small neutral molecules like HCN or N₂. researchgate.net

The analysis of these fragment ions allows for the reconstruction of the molecular architecture, confirming the presence of the two 4-nitropyrazole units connected by a methylene linker.

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 238 | [C₇H₆N₆O₄]⁺ | Molecular Ion |

| 192 | [C₇H₆N₅O₂]⁺ | Loss of NO₂ |

| 125 | [C₄H₃N₃O₂]⁺ | Cleavage of the methylene bridge |

| 111 | [C₄H₃N₂O₂]⁺ | Further fragmentation of the pyrazole ring |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations within a compound. rsc.orgresearchgate.net

The IR spectrum of Methylenebis(4-nitro-pyrazole) would be characterized by strong absorption bands corresponding to the stretching and bending vibrations of its constituent functional groups. Key expected absorptions include:

N-O stretching vibrations of the nitro groups, typically appearing as two strong bands in the regions of 1500-1560 cm⁻¹ (asymmetric) and 1300-1370 cm⁻¹ (symmetric).

C-H stretching vibrations of the pyrazole rings and the methylene bridge, usually observed above 3000 cm⁻¹.

C=N and C=C stretching vibrations within the pyrazole ring, found in the 1400-1600 cm⁻¹ region.

C-N stretching vibrations .

CH₂ bending vibrations of the methylene bridge.

Raman spectroscopy , which relies on the inelastic scattering of light, provides complementary information to IR spectroscopy. nsf.govaps.org Vibrations that are strong in the Raman spectrum are often weak or absent in the IR spectrum, and vice versa. For Methylenebis(4-nitro-pyrazole), the symmetric vibrations of the pyrazole rings and the N-O symmetric stretch of the nitro groups would be expected to give rise to strong Raman signals.

Together, IR and Raman spectroscopy offer a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups and providing insights into the molecular symmetry. researchgate.net

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Asymmetric NO₂ Stretch | 1500 - 1560 (Strong) | Weak |

| Symmetric NO₂ Stretch | 1300 - 1370 (Strong) | Strong |

| Aromatic C-H Stretch | >3000 (Medium) | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 (Medium) | Medium |

| Pyrazole Ring Vibrations | 1400 - 1600 (Medium-Strong) | Medium-Strong |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

This technique would definitively confirm the connectivity of the atoms and provide precise measurements of the geometry of the pyrazole rings, the nitro groups, and the methylene bridge. It would also reveal the relative orientation of the two pyrazole rings with respect to each other.

Crystal Packing and Supramolecular Assembly Analysis

Beyond the structure of a single molecule, SCXRD elucidates how molecules are arranged in the crystal lattice, a field of study known as crystal packing and supramolecular assembly. mdpi.com This analysis is crucial for understanding the intermolecular forces that govern the solid-state properties of the compound.

For Methylenebis(4-nitro-pyrazole), the analysis of the crystal packing would likely reveal the presence of various non-covalent interactions, such as:

Hydrogen bonds: Although conventional hydrogen bond donors are absent, weak C-H···O and C-H···N hydrogen bonds involving the methylene and pyrazole protons and the oxygen atoms of the nitro groups or the nitrogen atoms of adjacent pyrazole rings are possible.

π-π stacking: The aromatic pyrazole rings may engage in π-π stacking interactions, where the rings of adjacent molecules are arranged in a parallel or offset fashion.

Understanding the nature and directionality of these intermolecular interactions is key to explaining the physical properties of Methylenebis(4-nitro-pyrazole) in the solid state, such as its melting point, density, and potentially its sensitivity.

| Interaction Type | Description | Potential Impact on Crystal Structure |

| C-H···O Hydrogen Bonds | Weak interactions between C-H donors and the oxygen atoms of the nitro groups. | Influences the orientation of molecules relative to one another. |

| π-π Stacking | Interactions between the electron clouds of the pyrazole rings. | Leads to layered or herringbone packing motifs. |

| van der Waals Forces | Non-specific attractive and repulsive forces. | Contributes to the overall cohesive energy of the crystal. |

Polymorphism and Conformational Landscape in the Solid State

Analysis of a single crystal of methylenebis(4-nitro-pyrazole) reveals its crystallographic parameters and preferred molecular conformation. The compound crystallizes in the monoclinic system with the space group P 2 1 /c. researchgate.net The asymmetric unit contains two independent molecules. The crystallographic data indicates a well-ordered structure at the atomic level.

The following tables summarize the key crystallographic data and the primary intermolecular interactions observed in the solid state of methylenebis(4-nitro-pyrazole).

Crystallographic Data for Methylenebis(4-nitro-pyrazole)

| Parameter | Value researchgate.net |

| Chemical Formula | C₇H₆N₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P 2 1 /c |

| a (Å) | 21.0402(7) |

| b (Å) | 7.9959(3) |

| c (Å) | 11.8012(4) |

| β (°) | 102.379(1) |

| Volume (ų) | 1939.22(12) |

| Z | 8 |

Computational Chemistry and Theoretical Studies on Methylenebis 4 Nitro Pyrazole

Quantum Chemical Methodologies for Electronic Structure Calculations (e.g., DFT, Ab Initio)

The electronic structure of Methylenebis(4-nitro-pyrazole) and related compounds is primarily investigated using quantum chemical methodologies such as Density Functional Theory (DFT) and ab initio methods. jmchemsci.comyoutube.com DFT, particularly with functionals like B3LYP, has become a standard approach for balancing computational cost and accuracy in studying nitrogen-rich heterocyclic compounds. youtube.compsu.edu These methods allow for the optimization of the molecular geometry and the calculation of various electronic properties that govern the molecule's behavior. youtube.com Ab initio methods, while often more computationally intensive, can provide benchmark results for structural and energetic properties. psu.edu

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. ufla.br It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ufla.brresearchgate.net The energies of the HOMO and LUMO and the energy gap between them (HOMO-LUMO gap) are critical indicators of a molecule's kinetic stability, chemical reactivity, and polarizability. psu.edu

For molecules like Methylenebis(4-nitro-pyrazole), FMO analysis helps in understanding its reactivity profile. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. psu.edu In pyrazole (B372694) derivatives, the HOMO is typically a π-bonding orbital distributed over the heterocyclic ring system, while the LUMO is a π*-antibonding orbital. researchgate.net The presence of electron-withdrawing nitro groups significantly lowers the energy of both the HOMO and LUMO, with a pronounced effect on the LUMO, leading to a smaller energy gap and increased reactivity, particularly towards nucleophiles.

While specific FMO data for Methylenebis(4-nitro-pyrazole) is not extensively published, analysis of related nitropyrazole structures allows for an estimation of these properties. The HOMO and LUMO are expected to be delocalized across the two pyrazole rings and the nitro groups.

Table 1: Illustrative Frontier Molecular Orbital Data for a Nitropyrazole System

This table presents hypothetical FMO data to illustrate the typical output of such a calculation for a molecule like Methylenebis(4-nitro-pyrazole), based on general values for similar compounds.

| Parameter | Value (eV) | Description |

| EHOMO | -8.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -3.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.3 | Indicator of chemical stability and reactivity |

Note: These values are illustrative and not from a specific calculation on Methylenebis(4-nitro-pyrazole).

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pairs) and two-center (bonds) entities, which correspond to the familiar Lewis structure picture. psu.edu This method provides detailed insights into intramolecular and intermolecular bonding and interactions. youtube.com

Key aspects revealed by NBO analysis include:

Hybridization and Bonding: It details the hybridization of atomic orbitals that form chemical bonds, such as the sp² and sp³ character of carbon and nitrogen atoms in the pyrazole rings and methylene (B1212753) bridge. psu.edu

Charge Transfer and Delocalization: NBO analysis quantifies the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. These donor-acceptor interactions, often described as hyperconjugation, are key to understanding molecular stability. The energy associated with these interactions (E(2)) indicates the strength of the delocalization. For Methylenebis(4-nitro-pyrazole), significant delocalization is expected from the nitrogen lone pairs of the pyrazole rings to the antibonding orbitals of the nitro groups (n → π*), contributing to the compound's electronic structure.

Understanding the distribution of electronic charge and energy within a molecule is crucial, especially for energetic materials, as it relates to properties like impact sensitivity and decomposition pathways. Computational methods provide detailed pictures of this distribution.

Charge Distribution: Methods like NBO and other population analysis schemes calculate the partial atomic charges on each atom in the molecule. In Methylenebis(4-nitro-pyrazole), a significant polarization of charge is expected.

The nitrogen atoms in the pyrazole rings and the oxygen atoms of the nitro groups will carry a partial negative charge. nih.gov

The nitrogen atoms of the nitro groups and the carbon atoms attached to them will be highly electron-deficient, carrying a partial positive charge. nih.gov

This charge separation creates a significant molecular dipole moment and defines the electrostatic potential of the molecule, highlighting regions susceptible to electrophilic or nucleophilic attack. The positive potential is often located around the C-NO₂ bond, which is often implicated as a "trigger linkage" in the decomposition of energetic compounds.

Investigation of Reactivity and Reaction Mechanisms through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions, including identifying intermediates and transition states that may be difficult or impossible to observe experimentally. jmchemsci.com

By mapping the potential energy surface of a reaction, computational chemistry can determine the energetic profile, or reaction coordinate diagram. This profile shows the energy changes as reactants are converted into products, passing through high-energy transition states. jmchemsci.com

For Methylenebis(4-nitro-pyrazole), such studies could investigate:

Synthesis: Modeling the reaction of 4-nitropyrazole with a methylene source (e.g., formaldehyde (B43269) or dichloromethane) would reveal the activation energies for each step, confirming the most likely reaction pathway and explaining the observed reaction conditions.

Decomposition: The initial steps of thermal decomposition are critical for energetic materials. Computational analysis can identify the weakest bond in the molecule and calculate the energy required to break it (bond dissociation energy). The analysis can then map the subsequent reaction cascade, including the elimination of small molecules like NO₂.

Table 2: Example of Calculated Energetic Data for a Reaction Step

This table provides a hypothetical example of data obtained from a transition state analysis for a single reaction step.

| Parameter | Value (kcal/mol) | Description |

| Enthalpy of Reaction (ΔH) | -15.5 | The overall heat released or absorbed in the reaction. |

| Activation Energy (Ea) | +25.0 | The energy barrier that must be overcome for the reaction to occur. |

| Gibbs Free Energy of Activation (ΔG‡) | +28.5 | The free energy barrier, including entropic effects. |

Note: These values are illustrative and not from a specific calculation on Methylenebis(4-nitro-pyrazole).

Many reactions in heterocyclic chemistry can lead to multiple isomers. Regioselectivity refers to the preference for one direction of bond-making or bond-breaking over others. Computational modeling is highly effective at predicting and explaining the regiochemical outcomes of reactions. researchgate.net

In the synthesis of substituted pyrazoles, for example, the reaction of an unsymmetrical diketone with a hydrazine (B178648) can produce two different regioisomers. nih.gov Theoretical studies can predict the major product by:

Analyzing Reactant Properties: Calculating the partial atomic charges and Fukui functions of the reactants can identify the most nucleophilic and electrophilic sites. For instance, in the formation of a pyrazole ring, the more nucleophilic nitrogen of the hydrazine will preferentially attack the more electrophilic carbonyl carbon of the diketone. nih.gov

Comparing Transition State Energies: The most definitive method is to calculate the activation energies for all possible reaction pathways. The pathway with the lowest energy transition state will be the kinetically favored one, leading to the major product. researchgate.net

For the synthesis of Methylenebis(4-nitro-pyrazole) itself, the key regiochemical question is the site of attachment of the methylene bridge to the 4-nitropyrazole ring. While N1-alkylation is typical for pyrazoles, computational studies could confirm this preference over C-alkylation or N2-alkylation by comparing the energies of the corresponding transition states. bldpharm.com

Aromaticity and Stability Assessments of Pyrazole Subunits and the Dimer

The stability and aromatic character of Methylenebis(4-nitro-pyrazole) are fundamentally derived from its constituent pyrazole rings. Pyrazole is a five-membered aromatic heterocycle, with its aromaticity arising from the delocalization of six π-electrons within the ring. nih.govnih.gov This aromatic nature imparts significant stability, including resistance to oxidation and hydrolysis. nih.gov The introduction of substituents to the pyrazole ring, however, can modulate these properties.

In the case of Methylenebis(4-nitro-pyrazole), each pyrazole ring is substituted with a strongly electron-withdrawing nitro group (-NO2) at the 4-position and is linked to another identical unit via a methylene (-CH2-) bridge at the N1 position. The electron-withdrawing nature of the nitro group is known to decrease the electron density of the aromatic ring. nih.gov Computational studies on substituted pyrazoles and similar azoles have shown that N-substitution with electron-withdrawing groups can lead to a decrease in aromaticity. researchgate.net This suggests that the aromatic character of the pyrazole subunits in the dimer, while still significant, may be somewhat diminished compared to the unsubstituted pyrazole.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like Methylenebis(4-nitro-pyrazole), providing valuable data for structural elucidation. Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to forecast Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. acrhem.orgnih.gov

NMR Chemical Shifts

The theoretical calculation of NMR spectra, often employing the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of hydrogen (¹H) and carbon (¹³C) atoms with a high degree of accuracy. nih.govyoutube.comyoutube.com For Methylenebis(4-nitro-pyrazole), the chemical shifts are heavily influenced by the electronic environment of each nucleus.

¹H NMR: The protons on the pyrazole rings are expected to appear in the aromatic region of the spectrum. The presence of the electron-withdrawing nitro group would shift these signals downfield (to a higher ppm value) compared to unsubstituted pyrazole. acrhem.orgchemicalbook.com The most distinct signal would likely be from the methylene bridge protons (-CH₂-), whose chemical shift would be influenced by the adjacent nitrogen atoms of the two pyrazole rings.

¹³C NMR: The carbon atoms of the pyrazole rings are also affected by the nitro group, which causes a significant downfield shift for the attached carbon (C4) and influences the other ring carbons. researchgate.netswinburne.edu.au The methylene bridge carbon would have a characteristic shift indicative of a carbon situated between two electronegative nitrogen atoms.

Computational studies on similar nitro-substituted azoles have shown good agreement between calculated and experimental NMR data, typically within a few percent for carbon shifts, though larger discrepancies can occur for nitrogen. swinburne.edu.au A hypothetical comparison, illustrating the typical output of such theoretical studies, is presented below.

| Atom | Hypothetical Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) | Key Influences |

| Ring CH (C3-H) | 8.3 - 8.7 | 8.0 - 9.0 | Aromatic ring current, adjacent N, NO₂ group |

| Ring CH (C5-H) | 7.8 - 8.2 | 7.5 - 8.5 | Aromatic ring current, adjacent N atoms |

| Bridge CH₂ | 6.0 - 6.5 | 5.8 - 6.8 | Electronegativity of adjacent N atoms |

| Ring C-NO₂ (C4) | 140 - 145 | 138 - 148 | Direct attachment of electron-withdrawing NO₂ |

| Ring C3 | 130 - 135 | 128 - 138 | Aromaticity, proximity to N atoms |

| Ring C5 | 125 - 130 | 123 - 133 | Aromaticity, proximity to N atoms |

| Bridge CH₂ | 55 - 65 | 50 - 70 | Attachment to two N atoms |

Vibrational Frequencies

Theoretical calculations can also predict the infrared (IR) and Raman spectra by determining the vibrational frequencies of the molecule's bonds. nih.govnih.govyoutube.com These calculations help in assigning specific absorption bands to particular bond stretching, bending, or twisting motions. For Methylenebis(4-nitro-pyrazole), the most characteristic vibrational modes would include:

NO₂ Vibrations: The nitro group has strong and distinct symmetric and asymmetric stretching frequencies. researchgate.netscirp.org These are typically found in the regions of 1500-1650 cm⁻¹ (asymmetric) and 1260-1400 cm⁻¹ (symmetric). researchgate.net

Pyrazole Ring Vibrations: The C-H, C-N, and C=C stretching and bending vibrations within the pyrazole rings contribute to a complex pattern in the fingerprint region of the spectrum.

CH₂ Vibrations: The methylene bridge would exhibit characteristic C-H stretching and bending (scissoring) modes.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can model these frequencies. acrhem.orgnih.gov The calculated frequencies are often scaled by a factor (e.g., 0.96) to better match experimental results due to the approximations inherent in the theoretical models. nih.govarxiv.org

| Functional Group | Vibrational Mode | Typical Calculated Frequency Range (cm⁻¹) |

| -NO₂ | Asymmetric Stretch (νas) | 1500 - 1650 |

| -NO₂ | Symmetric Stretch (νs) | 1260 - 1400 |

| Aromatic C-H | Stretch (ν) | 3100 - 3200 |

| Methylene -CH₂- | Asymmetric Stretch (νas) | 2900 - 3000 |

| Methylene -CH₂- | Symmetric Stretch (νs) | 2800 - 2900 |

| Pyrazole Ring | C=N / C=C Stretch | 1400 - 1600 |

| Pyrazole Ring | Ring Bending/Deformation | 800 - 1200 |

| C-N | Stretch (ν) | 1200 - 1350 |

Chemical Reactivity and Derivatization of Methylenebis 4 Nitro Pyrazole

Nucleophilic Aromatic Substitution Reactions on the Nitropyrazole Rings

The pyrazole (B372694) rings in methylenebis(4-nitro-pyrazole) are highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the powerful electron-withdrawing nature of the nitro group (-NO₂) at the C4 position of each ring. By significantly reducing the electron density of the aromatic system, the nitro group activates the ring towards attack by nucleophiles. acs.orgresearchgate.net

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. rrbdavc.org

Addition: A nucleophile attacks an electron-deficient carbon atom of the pyrazole ring, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. The negative charge of this intermediate is effectively delocalized by the ortho- and para-positioned nitro group. acs.org

Elimination: The aromaticity of the ring is restored by the departure of a leaving group from the site of attack.

In the context of methylenebis(4-nitro-pyrazole), the nitro group itself can act as a leaving group, although this typically requires harsh conditions. More commonly, substitution occurs at other positions on the ring that are activated by the nitro group and bear a suitable leaving group, such as a halogen. For instance, studies on related 4-halonitro-pyrazolecarboxylic acids have demonstrated that the halogen can be readily displaced by arylamines in the presence of a copper catalyst. youtube.com This indicates that halogenated derivatives of methylenebis(4-nitro-pyrazole) would be versatile precursors for introducing a variety of functional groups, including amines, alkoxides, and thiolates, onto the pyrazole core.

Reactions Involving the Methylene (B1212753) Bridge for Further Functionalization

The methylene bridge (-CH₂-) connecting the two 4-nitropyrazole rings is another key site for chemical modification. The protons on this bridging carbon are acidic due to the electron-withdrawing effect of the two adjacent pyrazole rings. This allows for deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a carbanion. semanticscholar.org This nucleophilic carbanion can then react with a variety of electrophiles, providing a powerful method for introducing new substituents at the bridge position. semanticscholar.orgnih.gov

This deprotonation-alkylation strategy has been successfully applied to other bis(pyrazolyl)methane systems to create a diverse library of functionalized ligands. One study reported the one-pot reaction of bis(pyrazolyl)methane with n-BuLi followed by the addition of isocyanates or isothiocyanates to yield the corresponding amide or thioamide derivatives at the methylene bridge. semanticscholar.org It should be noted, however, that under certain conditions, treatment of bis(pyrazolyl)methanes with n-BuLi can also lead to partial decomposition, potentially through the formation of a carbene intermediate. nih.gov

Table 1: Examples of Electrophiles for Methylene Bridge Functionalization (Based on Analogous Systems)

| Electrophile Class | Specific Example | Resulting Functional Group | Reference |

| Organic Halides | 4-isopropylbenzyl bromide | Substituted benzyl (B1604629) group | semanticscholar.org |

| Isocyanates | Phenyl isocyanate | Phenylaminocarbonyl | semanticscholar.org |

| Isothiocyanates | Phenyl isothiocyanate | Phenylaminothiocarbonyl | semanticscholar.org |

| Carbon Disulfide | CS₂ | Dithioformate (after further reaction) | nih.gov |

Electrophilic Functionalization of Pyrazole Nitrogen Atoms

In methylenebis(4-nitro-pyrazole), the N1 positions of both pyrazole rings are occupied by the methylene bridge. However, the N2 atoms possess lone pairs of electrons and are available for electrophilic attack. This reaction, known as quaternization, leads to the formation of pyrazolium (B1228807) salts.

The N2 atom acts as a nucleophile, reacting with an electrophile such as an alkyl halide. This process introduces a positive charge into the heterocyclic system, significantly altering the electronic properties of the molecule. The reaction can be influenced by the nature of the electrophile and the reaction conditions. For example, direct acylation of N-substituted pyrazoles has been achieved using carboxylic acid anhydrides in the presence of a strong acid catalyst like sulfuric acid, targeting the C4 position. semanticscholar.org However, direct attack on the N2 nitrogen with potent electrophiles like methyl iodide would lead to the corresponding N1,N2-dialkylpyrazolium salt. In the case of methylenebis(4-nitro-pyrazole), this would result in a dicationic species, with each pyrazole ring carrying a positive charge.

Regioselectivity and Stereoselectivity in Advanced Derivatization Reactions

The presence of multiple reactive sites in methylenebis(4-nitro-pyrazole) — two pyrazole rings, each with several positions for substitution, and the central methylene bridge — makes regioselectivity a critical consideration in its derivatization. Controlling which site reacts is essential for the synthesis of well-defined structures.

Several factors can be manipulated to control the regiochemical outcome of a reaction:

Stoichiometry: The molar ratio of reactants can be used to control the extent of functionalization. For example, in the metallation of related multitopic bis(pyrazolyl)methane ligands, using a stoichiometric excess or deficit of the metal reagent allows for the selective formation of mono-, bi-, or trimetallic complexes. Similarly, using one equivalent of a reagent with methylenebis(4-nitro-pyrazole) could favor mono-functionalization on either a single pyrazole ring or the methylene bridge, while an excess would likely lead to di- or poly-functionalization.

Steric Effects: The steric bulk of both the substrate and the incoming reagent can direct the reaction to the most accessible site. For unsymmetrical pyrazoles, alkylation reactions often show a preference for the less sterically hindered nitrogen atom.

Electronic Effects: The inherent electronic properties of the molecule dictate site reactivity. As discussed, the nitro groups strongly activate the pyrazole rings for nucleophilic attack, while the methylene bridge is the site for deprotonation and subsequent electrophilic attack. The choice of reagent (nucleophile vs. electrophile) is the primary determinant of which part of the molecule will react.

In cases of complex product mixtures, advanced analytical techniques such as 2D-NMR spectroscopy are crucial for confirming the regioselectivity of the transformation. youtube.com

Exploration of Novel Reaction Pathways and Rearrangement Mechanisms (e.g., ANRORC reactions)

Beyond straightforward substitution reactions, the nitropyrazole core of methylenebis(4-nitro-pyrazole) can participate in more complex transformations, such as the ANRORC mechanism. ANRORC is an acronym for A ddition of the N ucleophile, R ing O pening, and R ing C losure, a pathway that provides an alternative to the standard SNAr mechanism for nucleophilic substitution on some heterocyclic systems.

This mechanism has been specifically proposed for reactions of dinitropyrazoles. A notable example is the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. Instead of a simple substitution, the reaction proceeds via a complex rearrangement that can lead to a mixture of regioisomeric products.

Table 2: Proposed Steps of the ANRORC Mechanism for a Nitropyrazole

| Step | Description |

| 1. Addition of Nucleophile | The nucleophile (e.g., an arylhydrazine) attacks a carbon atom of the pyrazole ring (e.g., C5), which is activated by the electron-withdrawing nitro groups. |

| 2. Ring Opening | The initial adduct is unstable and undergoes cleavage of an N-N or N-C bond, opening the pyrazole ring to form a linear intermediate. |

| 3. Ring Closure | The open-chain intermediate undergoes an intramolecular cyclization. A different nitrogen atom from the nucleophile can attack a different part of the intermediate, leading to the formation of a new five-membered ring. |

| 4. Aromatization | The newly formed ring eliminates a small molecule (e.g., nitrous acid or water) to regain aromaticity, yielding the final substituted pyrazole product, which may be an isomer of the expected SNAr product. |

The outcome of ANRORC reactions can be sensitive to the substituents on both the pyrazole and the nucleophile. For instance, in the reaction with arylhydrazines, the electronic nature of the substituent on the hydrazine (B178648) (electron-donating vs. electron-withdrawing) was found to influence the product distribution, highlighting the subtle electronic factors that govern these complex rearrangements. The potential for such rearrangements adds a layer of complexity and opportunity to the chemical derivatization of methylenebis(4-nitro-pyrazole).

Coordination Chemistry of Methylenebis 4 Nitro Pyrazole As a Ligand

Ligand Design Principles for Bispyrazole Systems in Coordination Chemistry

The design of bispyrazole ligands is a cornerstone of modern coordination chemistry, offering a platform for the construction of complexes with tailored properties. nih.gov These ligands, composed of two pyrazole (B372694) rings linked by a bridging group, are prized for their ability to form stable chelate rings with metal ions. psu.edu The versatility of bis(pyrazol-1-yl)alkanes, a class to which methylenebis(4-nitro-pyrazole) belongs, has led to their widespread use in the synthesis of coordination compounds with applications in catalysis, materials science, and bioinorganic chemistry. researchgate.net

A key principle in the design of these ligands is the ability to modify their steric and electronic properties by introducing substituents onto the pyrazole rings. researchgate.net This functionalization can influence the ligand's coordination behavior, the stability of the resulting metal complexes, and their subsequent reactivity. For instance, the introduction of bulky groups can create specific coordination pockets around the metal center, while electron-withdrawing or -donating groups can modulate the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond. researchgate.net

Furthermore, the nature of the bridging unit connecting the two pyrazole rings is a critical design element. The length and flexibility of this linker dictate the bite angle of the ligand and its ability to coordinate to a single metal center in a chelating fashion or to bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. nih.gov The methylene (B1212753) bridge in methylenebis(4-nitro-pyrazole) provides a relatively rigid and short linker, predisposing the ligand to certain coordination modes.

Coordination Modes of Methylenebis(4-nitro-pyrazole) with Metal Centers

Methylenebis(4-nitro-pyrazole) exhibits distinct coordination behaviors, largely dictated by its structural and electronic characteristics. The presence of two pyrazole rings connected by a methylene bridge allows for several potential binding modes with metal ions.

N,N'-Bidentate Coordination and Bridging Behavior

The most common coordination mode for bis(pyrazol-1-yl)methane ligands is N,N'-bidentate chelation, where both pyrazole rings bind to a single metal center, forming a stable six-membered chelate ring. psu.edu This mode of coordination is prevalent in the formation of mononuclear complexes.

However, the ditopic nature of these ligands also allows them to act as bridging units between two metal centers. In this κ²-μ-κ² fashion, each pyrazole ring coordinates to a different metal ion, leading to the formation of dinuclear complexes or one-, two-, or three-dimensional coordination polymers. eiu.edunih.gov The preference for chelation versus bridging is influenced by several factors, including the coordination preferences of the metal ion, the reaction conditions, and the presence of other coordinating ligands or counter-ions. eiu.edunih.gov For instance, metals with a preference for a larger coordination number may favor the formation of bridged structures.

Influence of Nitro Groups on Ligand Properties and Coordination

The introduction of nitro groups at the 4-position of the pyrazole rings in methylenebis(4-nitro-pyrazole) significantly impacts its electronic properties and, consequently, its coordination behavior. The nitro group is a strong electron-withdrawing group, which reduces the electron density on the pyrazole ring and, specifically, on the coordinating nitrogen atoms. fu-berlin.denih.gov This electronic effect can weaken the metal-ligand bond compared to unsubstituted or electron-donating substituted pyrazole ligands.

Synthesis and Characterization of Metal Complexes with Methylenebis(4-nitro-pyrazole)

The synthesis of metal complexes with methylenebis(4-nitro-pyrazole) typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.netsaudijournals.com The resulting complexes are often isolated as air-stable solids and can be characterized by a variety of physicochemical and spectroscopic techniques, including elemental analysis, infrared (IR) and UV-visible spectroscopy, and single-crystal X-ray diffraction. researchgate.netresearchgate.net

Transition Metal Coordination Chemistry

Methylenebis(4-nitro-pyrazole) and its derivatives have been shown to coordinate with a range of transition metals, including but not limited to copper(II), nickel(II), cobalt(II), and zinc(II). researchgate.netresearchgate.net The coordination geometry of the resulting complexes is dependent on the metal ion. For example, cobalt(II) complexes may adopt a distorted octahedral geometry. researchgate.net The synthesis of these complexes often involves straightforward methods, such as mixing solutions of the ligand and the metal salt at room temperature or with gentle heating. eiu.eduresearchgate.net

The characterization of these complexes provides valuable insight into their structure and bonding. For example, IR spectroscopy can be used to confirm the coordination of the pyrazole rings to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds. eiu.edu

Structure-Property Relationships in Coordination Polymers and Oligomers

The ability of bispyrazole ligands like methylenebis(4-nitro-pyrazole) to act as bridging ligands is key to the formation of coordination polymers and oligomers. researchgate.net The structure of these extended networks is highly dependent on the coordination geometry of the metal ions and the bridging nature of the ligand. rsc.org This can lead to the formation of one-dimensional chains, two-dimensional layers, or three-dimensional frameworks. rsc.orgmdpi.com

The properties of these coordination polymers are directly related to their structure. researchgate.net For instance, the porosity of a metal-organic framework (MOF), a subclass of coordination polymers, is a direct consequence of its extended, three-dimensional structure. researchgate.net The electronic properties, such as luminescence and band gap, can also be tuned by the choice of both the metal ion and the organic ligand. researchgate.net In the context of methylenebis(4-nitro-pyrazole), the presence of the nitro groups can impart specific properties, such as high energy density, which is of interest in the field of energetic materials. nih.govacs.org The study of structure-property relationships in these materials is crucial for the rational design of new functional materials with desired applications. researchgate.net

Application of Methylenebis(4-nitro-pyrazole) in Catalysis (e.g., as components of organometallic catalysts)

A thorough review of available scientific literature reveals a notable absence of studies on the application of methylenebis(4-nitro-pyrazole) as a ligand in organometallic catalysis. While the broader family of pyrazole derivatives has been the subject of extensive research in coordination chemistry and has shown significant promise in various catalytic processes, the specific compound methylenebis(4-nitro-pyrazole) does not appear to have been investigated for its catalytic potential.

While it is possible to speculate on the potential catalytic utility of methylenebis(4-nitro-pyrazole) based on the known properties of related pyrazole-based ligands, such a discussion would be purely theoretical and would not be supported by empirical evidence. The presence of two pyrazole rings linked by a methylene bridge and substituted with nitro groups suggests that it could act as a bidentate ligand, and the electron-withdrawing nature of the nitro groups might influence the electronic properties of a coordinated metal center. However, without experimental data, any discussion of its potential catalytic activity remains speculative.

Therefore, this section cannot provide detailed research findings or data tables as there is no published information on the use of methylenebis(4-nitro-pyrazole) in catalysis.

Advanced Materials Science Applications of Methylenebis 4 Nitro Pyrazole Derivatives

Development as High-Energy-Density Materials (HEDMs) and Propellants

Methylenebis(4-nitro-pyrazole) and its derivatives are a significant area of research in the field of high-energy-density materials (HEDMs). These compounds are explored for their potential applications as explosives, propellants, and pyrotechnics due to their high heats of formation, notable densities, and tunable thermal stabilities and detonation performances. mdpi.comnih.gov The continuous effort in this area aims to develop new energetic materials with high power, low sensitivity, and improved environmental friendliness. nih.govnih.gov

Influence of Nitration and Bis-Pyrazole Structure on Energetic Performance

The energetic performance of methylenebis(4-nitro-pyrazole) derivatives is profoundly influenced by the degree of nitration and the inherent bis-pyrazole structure. The introduction of nitro groups (–NO2) is a critical factor in enhancing the energy content of these materials. nih.gov Polynitro compounds, in general, are desirable for energetic applications due to their high density and good oxygen balance. acs.org

The bis-pyrazole backbone provides a stable, nitrogen-rich framework that contributes positively to the heat of formation. The pyrazole (B372694) ring itself is advantageous as it has multiple sites (C3, C4, C5, and N1) available for functionalization with energetic groups like nitro groups. nih.gov Increasing the number of nitro groups on the bis-pyrazole structure generally leads to an increase in density and detonation velocity. nih.govresearchgate.net For instance, the introduction of three or four nitro groups into a 4,4'-bipyrazole scaffold can result in insensitive and thermally stable energetic materials with good densities and detonation properties. mdpi.com

The arrangement and number of nitro groups can be strategically manipulated to achieve a balance between energy output and stability. acs.org Research has shown that highly nitrated pyrazole derivatives can exhibit exceptional physicochemical properties, including high density and a positive oxygen balance, making them potential replacements for environmentally hazardous materials like ammonium perchlorate in propellant formulations. nih.gov The scarcity of azole compounds with a large number of nitro groups is often due to their inherent thermal instability; however, strategic synthesis can overcome this challenge. nih.gov

Table 1: Comparison of Energetic Properties of Nitrated Pyrazole Derivatives

| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Reference |

| 4-Nitropyrazole (4-NP) | 1.52 | 6.68 | 18.81 | nih.gov |

| 3,4-Dinitropyrazole (3,4-DNP) | 1.87 | 8.1 | 29.4 | mdpi.com |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 (at 298 K) | 8.931 | 35.9 | acs.org |

| 4-nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 2.04 (at 100 K) | 8.745 | 34.8 | nih.gov |

| 2,4,5-trinitro-1H-imidazole | Not Specified | 8.98 | 36.70 | nih.gov |

This table presents a selection of nitrated pyrazole and imidazole derivatives to illustrate the impact of nitration on energetic properties. The data is compiled from various research articles.

Tailoring Thermal Stability and Detonation Properties

A key objective in the development of HEDMs is the ability to tailor thermal stability and detonation properties to meet specific application requirements. For methylenebis(4-nitro-pyrazole) derivatives, this is achieved through careful molecular design. The thermal stability of these compounds is a crucial parameter, with higher decomposition temperatures being desirable for safer handling and storage. mdpi.com

Detonation properties, such as detonation velocity and pressure, are directly linked to the density and heat of formation of the compound. researchgate.net By increasing the number of nitro groups and optimizing the molecular structure to achieve dense crystal packing, researchers can significantly enhance these performance metrics. For example, some nitrated bis-pyrazole compounds have demonstrated detonation properties comparable to or even exceeding those of conventional explosives like RDX. researchgate.netresearchgate.net The formation of extensive hydrogen-bonding networks within the crystal structure can also contribute to both higher density and superior thermal stability. acs.orgrsc.org

Calculations using methods like the Kamlet-Jacobs equation are often employed to predict the detonation velocity and pressure of newly designed compounds, guiding the synthesis of materials with a desired balance of stability and performance. researchgate.netjcsp.org.pk

Integration into Functional Materials (e.g., magnetic materials, luminescent materials)

While the primary focus for methylenebis(4-nitro-pyrazole) derivatives has been on energetic applications, the versatile chemistry of pyrazole-based ligands opens up possibilities for their integration into other types of functional materials. The pyrazole moiety and its derivatives are known to form stable complexes with a variety of metal ions, which is a prerequisite for creating materials with magnetic or luminescent properties. researchgate.net

Exploration in Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Material Properties

The use of pyrazole-based linkers in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers is a rapidly growing area of materials science. unito.itmdpi.com MOFs are porous crystalline materials constructed from metal ions or clusters connected by organic ligands. mdpi.com The properties of MOFs can be tuned by changing the metal center and the organic linker. researchgate.net

Pyrazole-based linkers are attractive for MOF synthesis due to the strong coordination bonds they form with metal ions, which can lead to high thermal and chemical stability. unito.it The nitrogen atoms in the pyrazole rings that are not involved in coordination can act as basic sites, which can be beneficial for applications such as CO2 capture. unito.it

While the direct use of methylenebis(4-nitro-pyrazole) as a linker in MOF synthesis is not explicitly detailed in the provided search results, the principles of MOF chemistry suggest its potential. The bis-pyrazole structure could act as a bridging ligand to form extended networks, and the nitro groups could introduce specific functionalities into the pores of the MOF. MOFs functionalized with nitro groups have been shown to be effective in gas adsorption and catalysis due to the polar nature of the nitro group. researchgate.net

Coordination polymers, which can be one-, two-, or three-dimensional, are also readily formed from pyrazole-based ligands. nih.govresearchgate.net The flexibility of such ligands can lead to the formation of interesting and complex structures, including chiral and meso-helical chains. researchgate.net The resulting coordination polymers can exhibit a range of properties, including spin crossover behavior, which is of interest for molecular electronics. mdpi.com The incorporation of the methylenebis(4-nitro-pyrazole) ligand into coordination polymers could lead to new materials with tailored structural and functional properties.

Q & A

Q. How can researchers optimize the synthesis of pyrazole derivatives containing methylenebis(4-nitro-) groups to improve yields and purity?

Methodological Answer:

- Reflux Conditions : Use DMSO as a solvent and extended reflux times (e.g., 18 hours) to promote cyclization, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to isolate the product .

- Acid Catalysis : Add glacial acetic acid during condensation reactions with aldehydes to enhance reaction efficiency, as demonstrated in the synthesis of Schiff bases .

- Purification : Employ column chromatography with ethyl acetate:ammonia (9:0.01) for intermediates, monitoring purity via TLC (Rf values: 0.59–0.62) .

Q. What spectroscopic techniques are critical for characterizing methylenebis(4-nitro-pyrazole) derivatives?

Methodological Answer:

- 1H/13C NMR : Assign peaks for pyrazole methylene protons (δ 3.22–4.20 ppm) and aromatic protons (δ 6.43–8.34 ppm). For example, pyrazoline-Hx signals appear at δ 5.42 ppm as doublets .

- IR Spectroscopy : Identify key functional groups, such as C=O (1695 cm⁻¹), C=N (1520 cm⁻¹), and nitro groups (N=O at 1520 cm⁻¹) .

- Elemental Analysis : Validate molecular formulas (e.g., C33H26N6O10S2) by comparing calculated vs. observed C/H/N percentages (e.g., C: 54.24% calc. vs. 59.32% obs.) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and stability of methylenebis(4-nitro-pyrazole) complexes?

Methodological Answer:

- Exchange-Correlation Functionals : Use hybrid functionals (e.g., B3LYP) to model thermochemical properties, achieving <2.4 kcal/mol deviation in atomization energy predictions .

- Geometric Optimization : Analyze coordination geometries (e.g., square pyramid vs. octahedral) to predict stability, as shown in Rhodium-propane complexes .

- Reaction Pathways : Simulate oxidative addition or C–H bond activation barriers to prioritize synthetic targets .

Q. How do structural modifications (e.g., substituent effects) influence the biological activity of methylenebis(4-nitro-pyrazole) derivatives?

Methodological Answer:

- Anticancer Activity : Compare IC50 values of derivatives with varying substituents (e.g., 4-bromophenyl vs. 4-methoxyphenyl) using Hela cell assays. For example, 5h (62.2% yield, 216–218°C) showed enhanced activity due to electron-donating groups .

- Tyrosinase Inhibition : Screen pyrazole derivatives (e.g., trifluoromethyl substituents) via enzyme kinetics to identify submicromolar inhibitors .

- 3D Pharmacophore Modeling : Use tools like GOLD50 to validate hydrogen-bonding interactions (e.g., with Glu363/Glu366 residues) for drug design .

Q. What experimental strategies resolve contradictions in reported biological activity data for similar pyrazole derivatives?

Methodological Answer:

- Crystallographic Analysis : Determine conformation-dependent activity using single-crystal X-ray data (e.g., envelope conformations in pyrazoline derivatives ).

- Meta-Analysis : Compare NMR/IR data across studies to identify structural discrepancies (e.g., Rf value variations due to solvent polarity) .

- Dose-Response Profiling : Re-evaluate IC50 values under standardized conditions (e.g., 24-hour exposure vs. 48-hour) to normalize data .

Q. How do extreme conditions (e.g., high pressure) affect the structural integrity of methylenebis(4-nitro-pyrazole) explosives?

Methodological Answer:

- High-Pressure XRD : Characterize phase transitions in bis-oxadiazole derivatives at >10 GPa to assess melt-castability (melting range: 70–120°C) .

- Thermal Stability Tests : Use DSC/TGA to monitor decomposition exotherms and identify safe processing temperatures .

Methodological Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.